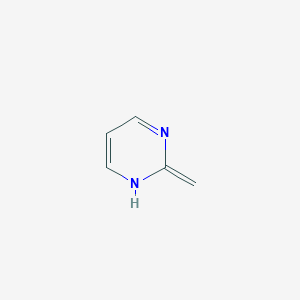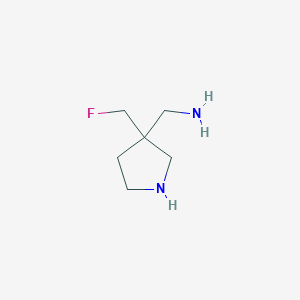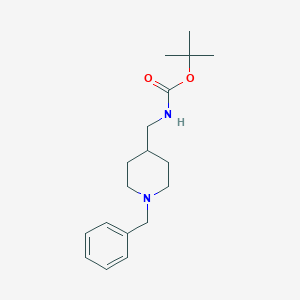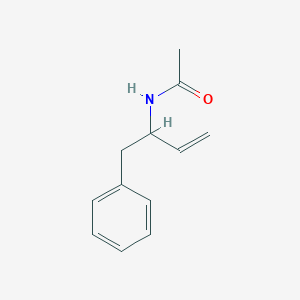
(E)-4-Octene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Octene-2,3-dione, also known as 2,3-octanedione, is a yellowish liquid that is commonly used as a flavoring agent and a fragrance in the food and cosmetic industry. However, it has also shown potential as a chemical intermediate in the synthesis of various pharmaceuticals and organic compounds. In
Wissenschaftliche Forschungsanwendungen
(E)-4-Octene-2,3-dione has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been used as a starting material for the synthesis of various drugs, including antitumor agents, anti-inflammatory agents, and antifungal agents. It has also been used as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry. In addition, (E)-4-Octene-2,3-dione has been used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Wirkmechanismus
The mechanism of action of (E)-4-Octene-2,3-dione is not fully understood, but it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. These mechanisms of action are thought to be responsible for the biological activity of (E)-4-Octene-2,3-dione.
Biochemical and Physiological Effects:
(E)-4-Octene-2,3-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant, antimicrobial, and anticancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In vivo studies have shown that (E)-4-Octene-2,3-dione can reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-4-Octene-2,3-dione in lab experiments include its high yield and purity, its versatility as a starting material for the synthesis of various compounds, and its potential as a chiral auxiliary and ligand. However, its limitations include its toxicity and potential side effects, which require careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-4-Octene-2,3-dione. One potential direction is the synthesis of novel compounds with improved biological activity and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of new synthetic methods and the optimization of existing methods could lead to more efficient and sustainable production of (E)-4-Octene-2,3-dione.
Synthesemethoden
The synthesis of (E)-4-Octene-2,3-dione can be achieved through various methods, including the oxidation of 2-octanol, the aldol condensation of acetaldehyde with acetone, and the reaction of 1,3-cyclohexanedione with ethylene. However, the most common method involves the condensation of acetylacetone with ethyl vinyl ether in the presence of a base catalyst, which yields (E)-4-Octene-2,3-dione with a high yield and purity.
Eigenschaften
CAS-Nummer |
190512-44-8 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(E)-oct-4-ene-2,3-dione |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-8(10)7(2)9/h5-6H,3-4H2,1-2H3/b6-5+ |
InChI-Schlüssel |
OGKBEVADAJWXFZ-AATRIKPKSA-N |
Isomerische SMILES |
CCC/C=C/C(=O)C(=O)C |
SMILES |
CCCC=CC(=O)C(=O)C |
Kanonische SMILES |
CCCC=CC(=O)C(=O)C |
Synonyme |
4-Octene-2,3-dione, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



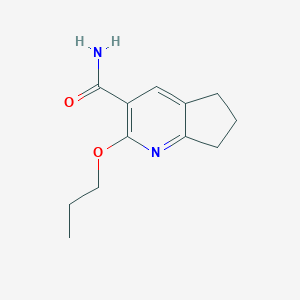
![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
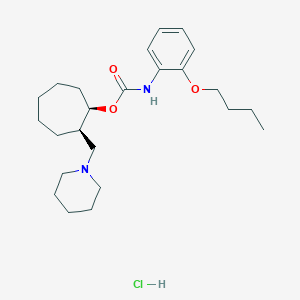
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)

![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)

